molecular formula C8H9BrMgO B13409487 Magnesium;methoxymethylbenzene;bromide

Magnesium;methoxymethylbenzene;bromide

Cat. No.: B13409487
M. Wt: 225.37 g/mol
InChI Key: UMVCOBPAYBMZPN-UHFFFAOYSA-M
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Description

Magnesium;methoxymethylbenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented as RMgX, where R is an organic group and X is a halogen. In this case, the organic group is methoxymethylbenzene, and the halogen is bromide.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;methoxymethylbenzene;bromide is synthesized by reacting methoxymethylbenzene bromide with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium . The general reaction is as follows:

Methoxymethylbenzene bromide+MagnesiumThis compound\text{Methoxymethylbenzene bromide} + \text{Magnesium} \rightarrow \text{this compound} Methoxymethylbenzene bromide+Magnesium→this compound

Industrial Production Methods

On an industrial scale, the production of Grignard reagents like this compound involves the use of large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction with moisture or oxygen .

Chemical Reactions Analysis

Types of Reactions

Magnesium;methoxymethylbenzene;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can react with halides to form new carbon-carbon bonds.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl or aryl halides.

    Solvents: Diethyl ether, tetrahydrofuran (THF).

    Catalysts: Iodine, 1,2-dibromoethane.

Major Products Formed

Scientific Research Applications

Magnesium;methoxymethylbenzene;bromide is used extensively in scientific research due to its versatility in organic synthesis. Some applications include:

    Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and polymers.

    Biology: Used in the synthesis of biologically active compounds.

    Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of magnesium;methoxymethylbenzene;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom forms a bond with the carbon atom of the methoxymethylbenzene group, making it highly nucleophilic. This nucleophilic species can then attack electrophilic centers in other molecules, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • Ethylmagnesium bromide
  • Vinylmagnesium bromide

Uniqueness

Magnesium;methoxymethylbenzene;bromide is unique due to the presence of the methoxymethylbenzene group, which imparts specific reactivity and selectivity in organic synthesis. Compared to other Grignard reagents, it offers different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C8H9BrMgO

Molecular Weight

225.37 g/mol

IUPAC Name

magnesium;methoxymethylbenzene;bromide

InChI

InChI=1S/C8H9O.BrH.Mg/c1-9-7-8-5-3-2-4-6-8;;/h2-5H,7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

UMVCOBPAYBMZPN-UHFFFAOYSA-M

Canonical SMILES

COCC1=CC=CC=[C-]1.[Mg+2].[Br-]

Origin of Product

United States

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